For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Basic Properties of Bis(4-octylphenyl)amine
Introduction
Bis(4-octylphenyl)amine, also known as 4,4'-dioctyldiphenylamine, is an aromatic amine with significant industrial and research applications.[1][2] Its molecular structure, featuring two para-substituted octylphenyl groups attached to a central amine, imparts notable antioxidant and stabilizing properties.[1][2] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, experimental protocols for its synthesis and analysis, and its mechanism of action as an antioxidant. The information is tailored for professionals in research, science, and drug development who may be interested in its potential applications, for instance, leveraging its antioxidant capabilities in formulation studies.[2]
Physicochemical Properties
The core physicochemical properties of bis(4-octylphenyl)amine are summarized in the table below. These characteristics are fundamental to understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 101-67-7 | [1][2][3] |
| Molecular Formula | C₂₈H₄₃N | [1][2][4] |
| Molecular Weight | 393.65 g/mol | [1][2][4] |
| IUPAC Name | 4-octyl-N-(4-octylphenyl)aniline | [2][3] |
| Synonyms | 4,4'-Dioctyldiphenylamine, p,p-Dioctyldiphenylamine, Bis(p-octylphenyl)amine | [5] |
| Appearance | White to light yellow or brown waxy solid, powder, or flakes | [1][2][4][6] |
| Melting Point | 96–97 °C | [1] |
| Boiling Point | 509.4 °C | [1] |
| Density | 0.939 g/cm³ | [1] |
| Flash Point | 213 °C - 270 °C | [7][8] |
| Solubility | Insoluble in water; Soluble in benzene, gasoline, acetone, and ethylene (B1197577) dichloride. | [2][5] |
Experimental Protocols
Synthesis of Bis(4-octylphenyl)amine
The most common method for synthesizing bis(4-octylphenyl)amine is through the Friedel-Crafts alkylation of diphenylamine (B1679370) with octanol (B41247), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2]
Reaction: Diphenylamine + 2 Octanol --(AlCl₃, Heat)--> Bis(4-octylphenyl)amine
Detailed Protocol (Industrial Scale):
-
Mixing: Diphenylamine and octanol are combined in a reactor, typically in a molar ratio of 1:2.2.[1]
-
Catalyst Addition: Aluminum chloride (AlCl₃), amounting to 5–7 wt% of the total reactants, is introduced gradually to control the exothermic reaction and prevent overheating.[1]
-
Reaction: The mixture is heated to and maintained at approximately 170°C for 4-5 hours with continuous stirring to ensure a complete reaction.[1]
-
Quenching: After the reaction period, the mixture is cooled down and carefully quenched with water.
-
Separation and Purification: The organic layer containing the product is separated from the aqueous layer. It is then washed and purified through distillation to remove any unreacted starting materials and byproducts, yielding the final product.[1]
Caption: Industrial synthesis workflow for Bis(4-octylphenyl)amine.
Quality Control and Analysis
To ensure the purity and structural integrity of synthesized bis(4-octylphenyl)amine, several analytical techniques are employed.
| Technique | Purpose | Typical Specification | Reference(s) |
| Gas Chromatography (GC) / HPLC | To verify the purity of the compound. | >95% | [1] |
| Melting Point Analysis | To confirm product identity and consistency. | 96–97°C | [1] |
| Fourier-Transform Infrared (FT-IR) | To validate the molecular structure by identifying functional groups. | - | [1] |
| Nuclear Magnetic Resonance (NMR) | To confirm the precise molecular structure. | - | [1] |
Core Properties and Applications
Antioxidant Activity
The primary function of bis(4-octylphenyl)amine in many applications is its role as an antioxidant.[1][7] It is particularly effective at high temperatures, making it a valuable additive in lubricants, plastics, and rubber.[7][9][10]
Mechanism of Action: Bis(4-octylphenyl)amine acts as a free radical scavenger.[1] The nitrogen atom of the amine group can donate a hydrogen atom to neutralize highly reactive free radicals (R•), which are often the initiators of oxidative degradation. This process terminates the radical chain reaction, thereby preventing the degradation of the material it is protecting.[11]
Caption: Radical scavenging mechanism of Bis(4-octylphenyl)amine.
Applications in Research and Development
While its primary use is industrial, the potent antioxidant properties of bis(4-octylphenyl)amine have led to its investigation in other areas. For professionals in drug development, its lipophilicity, conferred by the long octyl chains, combined with its antioxidant capabilities, makes it a compound of interest for stabilizing formulations against oxidative degradation.[1][2] It is classified as a nitrogen-containing anthropogenic organic contaminant and is used as a high-temperature antioxidant additive in lubricants.[9][12]
Safety and Handling Considerations: Bis(4-octylphenyl)amine may cause mild skin irritation.[2] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] The compound is noted for its aquatic toxicity, and therefore, disposal must be handled in accordance with local regulations to prevent environmental contamination.[1][2] It may be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[2][6][8]
References
- 1. Bis(4-octylphenyl)amine | 101-67-7 | Benchchem [benchchem.com]
- 2. Buy Bis(4-octylphenyl)amine | 101-67-7 [smolecule.com]
- 3. BIS(4-OCTYLPHENYL)AMINE | 101-67-7 [sigmaaldrich.com]
- 4. Bis(4-octylphenyl)amine (101-67-7) for sale [vulcanchem.com]
- 5. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dioctyldiphenylamine | 101-67-7 [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. 4,4'-DIOCTYLDIPHENYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. minglanchem.com [minglanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
